Chlorhydrate de néamine

Vue d'ensemble

Description

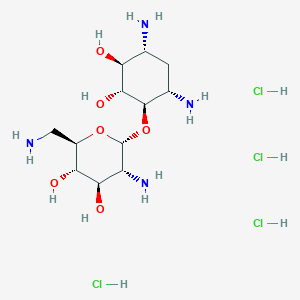

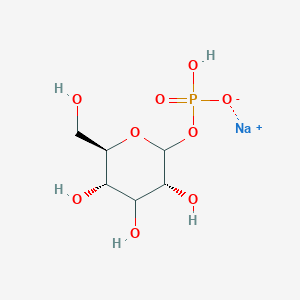

Neamine is a naturally occurring aminoglycoside antibiotic that has been extensively studied due to its potential as a core structure for the development of new antibiotics. It is a pseudodisaccharide core found in aminoglycoside antibiotics, and its activity has been correlated with its ability to bind to RNA, particularly the Escherichia coli 16S A-site ribosomal RNA, and inhibit in vitro protein synthesis . The structure of neamine has been synthesized from various starting materials, including paromamine and kanamycin, through a series of chemical reactions that involve tosylation, azido group replacement, catalytic hydrogenation, and de-N-acetylation .

Synthesis Analysis

The synthesis of neamine and its analogues has been achieved through different synthetic routes. One approach involves the use of tri-N-acetylparomamine, which undergoes preferential tosylation followed by azido group replacement and catalytic hydrogenation to yield a diacetamido derivative. De-N-acetylation of this product results in neamine . Another synthesis route starts with 3,4-di-O-acetyl-2-deoxy-2-(p-methoxybenzylidene-amino)-6-O-tosyl-α-D-glucopyranosyl bromide and involves the discussion of the influence of N-protecting groups for glycosylation, leading to the synthesis of neamine and its position isomer .

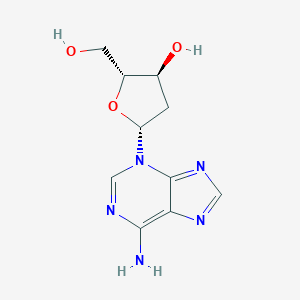

Molecular Structure Analysis

The molecular structure of neamine is characterized by its pseudodisaccharide core, which is essential for its antibiotic activity. The position of amino groups around the glucopyranose ring is a critical factor in the molecule's ability to bind RNA and inhibit protein synthesis. The synthesis of structural isomers of neamine has provided insights into the importance of the arrangement of functional groups for its biological activity .

Chemical Reactions Analysis

Neamine's chemical reactions are central to its synthesis and the development of new derivatives with enhanced biological activity. The modification of neamine's structure, such as connecting arginine or lysine to the 5-hydroxyl group using ethylenediamine as a linker, has been shown to increase its binding affinity to RNA and exhibit antibacterial activities. These chemical modifications suggest a promising direction for the development of new antibiotics targeting RNA .

Physical and Chemical Properties Analysis

While the provided papers do not explicitly detail the physical and chemical properties of neamine hydrochloride, the synthesis and evaluation of neamine derivatives imply that the molecule's solubility, stability, and reactivity are amenable to chemical modifications. The ability to synthesize high-load oligomeric monoamine hydrochlorides through ring-opening metathesis polymerization (ROMP) indicates that neamine and its derivatives can be manipulated to enhance their chemical properties for various applications .

Applications De Recherche Scientifique

Activité antibactérienne

Chlorhydrate de néamine : a été identifié comme un produit de dégradation de l'antibiotique aminoglycoside néomycine . Il conserve certaines des propriétés antibactériennes de son composé parent. Cela en fait un agent précieux pour l'étude de nouvelles stratégies antibactériennes, en particulier dans le contexte de la résistance aux antibiotiques.

Recherche sur le cancer

Dans le domaine de l'oncologie, le This compound s'est montré prometteur pour inhiber la progression du cancer. Une étude a démontré que la néamine pourrait supprimer l'angiogenèse médiée par l'angiogénine et la prolifération des cellules cancéreuses, en particulier dans les modèles de cancer oral . Cela suggère des applications potentielles dans le développement d'agents thérapeutiques ciblant l'angiogenèse tumorale.

Études pharmacologiques

En tant que petite molécule expérimentale, le This compound est utilisé dans la recherche pharmacologique pour explorer ses interactions, son mécanisme d'action et ses applications thérapeutiques potentielles . Son rôle dans divers processus cellulaires peut être étudié pour comprendre comment il pourrait être utilisé pour traiter les maladies.

Analyse des interactions médicamenteuses

This compound : est également utilisé pour étudier les interactions médicamenteuses. Par exemple, il peut diminuer le taux d'excrétion de certains médicaments, ce qui pourrait entraîner des taux sériques plus élevés . La compréhension de ces interactions est cruciale pour développer des combinaisons pharmaceutiques sûres.

Inhibition de l'angiogenèse

La capacité du composé à inhiber l'angiogenèse, la formation de nouveaux vaisseaux sanguins, est particulièrement pertinente dans le contexte des maladies où l'angiogenèse joue un rôle critique, comme le cancer et la dégénérescence maculaire .

Recherche en biologie moléculaire

En biologie moléculaire, le This compound peut être utilisé pour étudier la fonction de la transcription de l'ARN ribosomal et sa régulation. L'angiogénine stimulant la transcription de l'ARN ribosomal, l'effet inhibiteur de la néamine sur l'angiogénine peut aider à disséquer ces voies .

Développement d'agents antitumoraux

La recherche a indiqué que le This compound peut être un composé de tête pour le développement de nouveaux agents antitumoraux. Sa capacité à inhiber des fonctions spécifiques des cellules cancéreuses et l'angiogenèse fournit une base pour créer des thérapies anticancéreuses ciblées .

Étalon de référence dans les tests pharmaceutiques

Enfin, le This compound sert d'étalon de référence dans les tests pharmaceutiques, garantissant l'identité, la pureté et la qualité des produits pharmaceutiques . Cette application est essentielle pour maintenir les normes et la sécurité des médicaments.

Mécanisme D'action

Target of Action

Neamine hydrochloride is a degradation product of the aminoglycoside antibiotic neomycin . It is a broad-spectrum aminoglycoside antibiotic

Mode of Action

It is known to be an anti-angiogenesis agent targeting angiogenin . Angiogenin plays a central role in tumor angiogenesis .

Biochemical Pathways

It is known that angiogenin, the target of neamine hydrochloride, is involved in degrading the extracellular matrix, vascular endothelial cell proliferation, and tubule formation .

Pharmacokinetics

After intravenous administration of Neamine hydrochloride, the pharmacokinetic parameters were as follows: AUC (0–t), 9,398.0 ± 653.4, 19,235.2 ± 2,939.0, and 35,437.7 ± 3,772.2 mg L−1 min; C max, 170.8 ± 13.1, 353.3 ± 15.8, and 464.0 ± 33.1 mg L−1; T 1/2, 34.9± 4.1, 46.8± 5.1, and 58.0± 12.5 min, respectively . The bioavailability of Neamine hydrochloride administered through intramuscular, subcutaneous, intraperitoneal and intragastric route was 14.0 ± 3.0, 8.4 ± 0.6, 6.5 ± 3.3, and 3.1 ± 0.2 %, respectively .

Result of Action

Neamine hydrochloride has been shown to inhibit angiogenin-induced HUVEC and HeLa cell proliferation as well as nuclear translocation of angiogenin . Consistently, Neamine hydrochloride inhibited both the establishment and progression of xenograft human cervical cancers in athymic mice .

Action Environment

The low bioavailability of neamine hydrochloride administered through extravascular routes suggests that the method of administration may influence its efficacy .

Safety and Hazards

Orientations Futures

Amphiphilic neamine derivatives, such as 3’,6-dinonyl neamine and its branched isomer, 3’,6-di(dimethyloctyl) neamine, have shown promising antibacterial potential against ESKAPE pathogens, including P. aeruginosa, ESBL, and carbapenemase strains . These derivatives are considered promising candidates for further development .

Propriétés

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O6.4ClH/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20;;;;/h3-12,17-20H,1-2,13-16H2;4*1H/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGAXELMYJIVJN-OXGCEHIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Cl4N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15446-43-2 | |

| Record name | Neamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015446432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIU453IDVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5a,5b,8,8,11a,13b-Hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B96041.png)